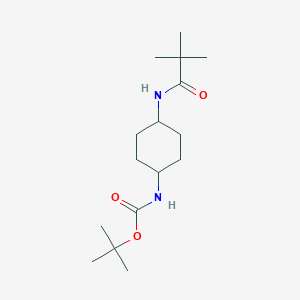

![molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6](/img/structure/B2990204.png)

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Molecular Structure Analysis

The molecular structure of PHTPP is represented by the empirical formula C20H11F6N3O . It has a molecular weight of 423.31 . The SMILES string representation isOC(C=C1)=CC=C1C(C(C2=CC=CC=C2)=N3)=C4N3C(C(F)(F)F)=CC(C(F)(F)F)=N4 . Physical And Chemical Properties Analysis

PHTPP is a yellow to orange powder . It is soluble in DMSO, forming a clear solution when warmed . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Estrogen Receptor Ligands

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been investigated as an estrogen receptor ligand with a unique pharmacological profile. It functions as a selective ERβ antagonist, showing potential for studying the biological function of ERβ, with minimal effects on ERα activity (Compton et al., 2004).

Nonsteroidal Anti-inflammatory Drugs

Research has explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. One study found that modifications to the core structure could enhance anti-inflammatory activity without the ulcerogenic effects commonly associated with NSAIDs (Auzzi et al., 1983).

Antimicrobial Agents

A series of 2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, making them potential candidates for new antimicrobial drugs (Aggarwal et al., 2014).

Anticancer Potential

The structural derivatives of pyrazolo[1,5-a]pyrimidine have exhibited significant potential in inhibiting the growth of cancer cells, including human lung adenocarcinoma and gastric cancer cell lines, highlighting their potential in cancer research and treatment (Liu et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the body, the other being ERα. These receptors play crucial roles in many biological processes, including the regulation of the cell cycle and apoptosis, immune response, and cardiovascular protection .

Mode of Action

PHTPP acts as a full antagonist of ERβ . It has a 36-fold selectivity for ERβ over ERα, making it a highly selective compound . As an antagonist, PHTPP binds to ERβ and inhibits its activity, preventing the receptor from exerting its effects .

Biochemical Pathways

For instance, it has been found to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Pharmacokinetics

It is soluble in dmso at 5 mg/ml , suggesting that it may have good bioavailability.

Result of Action

PHTPP’s antagonistic action on ERβ has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that PHTPP may have potential therapeutic applications in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUAAKUUJSUKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)

![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)

![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)